molecular formula C11H12O2 B181875 2,2-Dimethyl-chroman-4-one CAS No. 3780-33-4

2,2-Dimethyl-chroman-4-one

Cat. No. B181875
CAS RN: 3780-33-4
M. Wt: 176.21 g/mol
InChI Key: DUTNTKTZIQAPGA-UHFFFAOYSA-N
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Description

2,2-Dimethyl-chroman-4-one is a heterobicyclic compound that acts as a building block in medicinal chemistry for the isolation, design, and synthesis of novel lead compounds . It is structurally similar to chromone, with the absence of a double bond between C-2 and C-3 . This compound exhibits significant variations in biological activities .


Molecular Structure Analysis

Structurally, chroman-4-one is a fusion of a benzene nucleus (ring A) with dihydropyran (ring B), which relates to chromane, chromene, chromone, and chromenone . The absence of a C2-C3 double bond of the chroman-4-one skeleton makes a minor difference from chromone .


Chemical Reactions Analysis

The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds .


Physical And Chemical Properties Analysis

The molecular formula of 2,2-Dimethyl-chroman-4-one is C11H12O2 .

Scientific Research Applications

  • Photodimerization Reaction for Coumarin Derivatives : Irradiation of coumarin-3-carboxylic acid leads to the formation of a dimer of chroman-2-one, demonstrating a unique photodimerization reaction involving chromanone derivatives (Kawata, Ichikawa, Kumagai, & Niizuma, 2002).

  • Synthetic Approaches and Bioactivities : Chroman-4-one scaffolds, including derivatives like 2,2-Dimethyl-chroman-4-one, are important in drug discovery and heterocyclic chemistry. They serve as intermediates in organic synthesis and drug design due to their structural diversity and significant biological relevance (Emami & Ghanbarimasir, 2015).

  • Conjugate Addition to Chromones : This study explores the efficient 1,4-addition of cuprate reagents to chromones, producing 2,3-disubstituted chroman-4-ones, highlighting the chemical versatility of chromanone derivatives (Saengchantara & Wallace, 1990).

  • Microwave-Assisted Synthesis : A novel microwave-assisted one-pot reaction was developed for synthesizing angular 2,2-dimethyl-2H-chromone containing compounds, an important step in synthesizing potent anti-HIV agents (Zhou, Shi, & Lee, 2010).

  • Asymmetric Total Synthesis : The stereoisomers of various 2,2-dimethyl-chroman derivatives were synthesized, involving key steps like Sharpless asymmetric dihydroxylation and Jacobsen's catalytic asymmetric epoxidation (Wang, She, Ren, Ma, & Pan, 2004).

  • Cytotoxic Xanthone-Chromanone Dimers : This study discovered xanthone-chromanone dimers, demonstrating cytotoxicities against cancer cell lines, thus highlighting the potential of chroman-4-one derivatives in anticancer research (Wu et al., 2015).

  • Synthesis of 2,2-Dimethylchroman-4-ones : The influence of different 5-alkyl-substituted resorcinols on the formation of 2,2-dimethylchroman-4-ones was examined, indicating their use in designing cannabinoid receptor ligands (Morales et al., 2013).

Safety And Hazards

2,2-Dimethyl-chroman-4-one may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing mist, gas, or vapors, and avoid contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended .

Future Directions

Considering the versatility of chromanone, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . This will give leads to the chemistry community and help in drug designing and development .

properties

IUPAC Name

2,2-dimethyl-3H-chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-11(2)7-9(12)8-5-3-4-6-10(8)13-11/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUTNTKTZIQAPGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C2=CC=CC=C2O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428666
Record name 2,2-Dimethyl-chroman-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-chroman-4-one

CAS RN

3780-33-4
Record name 2,2-Dimethyl-chroman-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3780-33-4
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Synthesis routes and methods I

Procedure details

Twenty five grams (25 g) of 2-hydroxyacetophenon, 10.7 g of acetone, and 5.5 g of pyrrolidine were added to 50 ml of toluene, and heated and refluxed. Twenty hours later, the temperature was returned to ambient temperature and the solvent was distilled off under reduced pressure, to which was added 100 ml of 1N hydrogen chloride. The extraction was carried out with 50 ml×3 of chloroform, followed by washing in water, drying over anhydrous magnesium sulfate, filtering off and condensation of the filtered solution. The residue was purified on a silica gel column the fraction containing the purified product were mixed together and the solvent therein was distilled off under reduced pressure to obtain 7 g of 3,4-dihydro-2,2-dimethyl-2H-benzo[b]pyran-4-one.
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Synthesis routes and methods II

Procedure details

A solution of 2′-hydroxyacetophenone (5.0 mL), acetone (4.7 mL), and pyrrolidine (5.4 mL) in 150 mL of methanol was stirred for 66 hours. The mixture was concentrated and treated with aqueous HCl (pH<1). The acidic layer was extracted twice with ethyl ether, which was dried and concentrated to provide 2,2-dimethylchroman-4-one. The 2,2-dimethylchroman-4-one was dissolved in 300 mL of methanol and treated with ammonium acetate (65 g) and sodium cyanoborohydride (2.5 g) for 24 hours. The resulting mixture was concentrated to 100 mL and diluted with 300 mL water. Concentrated HCl was carefully added until the pH was less than 1 and the acidic mixture was extracted with ethyl ether. The acidic phase was made basic with KOH and then extracted twice with ethyl ether. The basic extracts were dried and concentrated to provide the title compound.
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Synthesis routes and methods III

Procedure details

The title compound was prepared according to the procedure of Example 1A, substituting 1-(2-hydroxyphenyl)ethanone for 1-(5-fluoro-2-hydroxyphenyl)ethanone and using propan-2-one. MS (DCI/NH3) m/z 194 (M+NH4)+.
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Synthesis routes and methods IV

Procedure details

The reaction of 2-hydroxyacetophenone with acetone in the presence of pyrrolidine analogously to Synthesis 886, 1978 gives 2,2-dimethyl-4-chromanone of melting point 80°-85° C. 2,2-Dimethyl-4-hydroxy-chroman (oil) is obtained from 2,2-dimethyl-4-chromanone by reduction using sodium borohydride in ethanol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
D Iguchi, R Erra-Balsells, SM Bonesi - Tetrahedron, 2016 - Elsevier
Several aryl 3-methyl-2-butenoate esters upon irradiation lead to the formation of [1,3]-migrated photoproducts, phenol and, surprisingly 2,2-dimethylchroman-4-one derivatives. The …
Number of citations: 11 www.sciencedirect.com
NS Joshi, BK Karale, CH Gill - Chemistry of Heterocyclic Compounds, 2006 - Springer
New series of 4,4-dimethylbenzopyrano[4,3-d]-1,2,3-selenadiazoles and 4,4-dimethylbenzopyrano-[4,3-d]-1,2,3-thiadiazoles have been synthesized from semicarbazones of chroman-4…
Number of citations: 18 link.springer.com
M Cusack - 2018 - search.proquest.com
A focused library of seven C2 and C5 modified 4-chromanones derivatives was generated by classical lineal synthesis, and tested for antimicrobial activity. The C2 and the C5 positions …
Number of citations: 0 search.proquest.com
CS López, R Erra-Balsells, SM Bonesi - Tetrahedron Letters, 2010 - Elsevier
The biphasic base catalysis-mediated photo-Fries rearrangement reaction of aryl 3-methy-2-butenoate esters in room temperature cyclohexane—10% KOH system was investigated. …
Number of citations: 18 www.sciencedirect.com
RJ Bethune, CD Gabbutt, SGR Guinot… - Journal of the …, 1994 - pubs.rsc.org
Directed lithiation of chroman-4-ols occurs predominantly at C-5 under kinetic control, but at C-8 at higher temperatures. Dehydration and oxidation of the products provides viable …
Number of citations: 10 pubs.rsc.org
RJ Chambers, A Marfat - Journal of heterocyclic chemistry, 1995 - Wiley Online Library
The aldol condensation of 6‐alkoxy‐2,2‐dimethylchromanones 1 or 2 with substituted benzaldehydes in the presence of tetramethylorthosilicate and potassium fluoride affords 6‐alkoxy…
Number of citations: 3 onlinelibrary.wiley.com
W Zhang, M Sun, K You, Y Pang, B Ma - Organic & Biomolecular …, 2022 - pubs.rsc.org
We have developed a convenient synthesis of a series of β-fluoramides in 65% yield. The process involved a tandem fluorination/Ritter reaction to synthesize β-fluoramides using α-…
Number of citations: 1 pubs.rsc.org
D Iguchi, R Erra-Balsells, SM Bonesi - Tetrahedron Letters, 2014 - Elsevier
A facile photochemical preparation of 5-, 6-, and 7-substituted chroman-4-ones from aryl 3-methyl-2-butenoate esters is described. The two-phase base-catalyzed method relies upon …
Number of citations: 22 www.sciencedirect.com
V Kancheva, A Slavova-Kazakova - blogs.uni-plovdiv.net
The aim of this study was to determine the capacity of 12 new synthesized biologically active compounds from colleagues of the New Delhi University, India, with antiinflammatory and …
Number of citations: 3 blogs.uni-plovdiv.net
C Yuk-Yee - 1972 - core.ac.uk
The synthesis of avicennin, a natural product isolated from a local plant, was attempted. A modified synthetic scheme of A. Robertson was employed in the synthesis of the basic skeleton…
Number of citations: 0 core.ac.uk

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